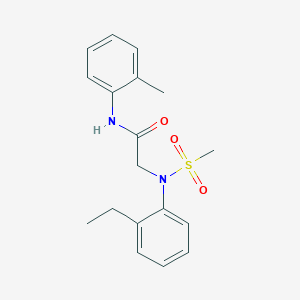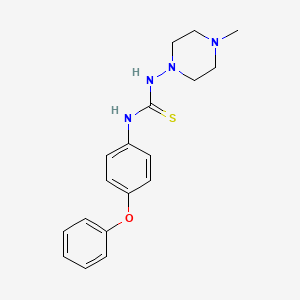
N-(4-methyl-1-piperazinyl)-N'-(4-phenoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-1-piperazinyl)-N'-(4-phenoxyphenyl)thiourea, commonly known as MPTU, is a synthetic chemical compound that has been extensively studied for its pharmacological properties. It is a thiourea derivative that has been found to have a wide range of applications in scientific research.
作用機序
MPTU acts as a potent inhibitor of PKC by binding to the enzyme's regulatory domain. This binding prevents the activation of PKC, leading to a decrease in downstream signaling pathways. The inhibition of PKC activity by MPTU has been shown to have a wide range of effects on cellular processes, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
MPTU has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MPTU can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the proliferation of smooth muscle cells. In vivo studies have shown that MPTU can reduce the growth of tumors in animal models of cancer and inhibit neointimal hyperplasia in models of vascular injury.
実験室実験の利点と制限
One of the main advantages of MPTU is its specificity for PKC, which allows for the selective inhibition of the enzyme without affecting other signaling pathways. This specificity makes MPTU a valuable tool for studying the role of PKC in cellular processes. However, MPTU has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the study of MPTU. One area of research is the development of more potent and selective PKC inhibitors based on the structure of MPTU. Another area of research is the investigation of the therapeutic potential of MPTU in diseases such as cancer, diabetes, and cardiovascular disease. Finally, the use of MPTU as a tool for studying the role of PKC in cellular processes is an area of ongoing research.
Conclusion:
In conclusion, MPTU is a synthetic chemical compound that has been extensively studied for its pharmacological properties. Its ability to inhibit the activity of PKC has been shown to have therapeutic potential in a wide range of diseases. MPTU has a specific mechanism of action and has been shown to have a wide range of biochemical and physiological effects. While it has some limitations, MPTU is a valuable tool for studying the role of PKC in cellular processes and has several future directions for research.
合成法
MPTU can be synthesized through a multi-step process involving the reaction of 4-methyl-1-piperazinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-phenoxyaniline. The final product is obtained by reacting the resulting amide with ammonium thiocyanate. The purity of the compound can be increased through recrystallization.
科学的研究の応用
MPTU has been extensively studied for its pharmacological properties, particularly its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity has been shown to have therapeutic potential in a wide range of diseases, including cancer, diabetes, and cardiovascular disease.
特性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-21-11-13-22(14-12-21)20-18(24)19-15-7-9-17(10-8-15)23-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJSEMSIQFSGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

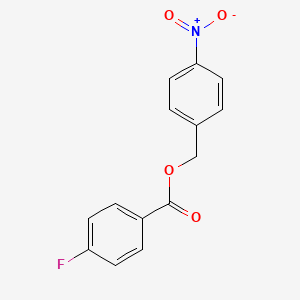

![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B5739294.png)
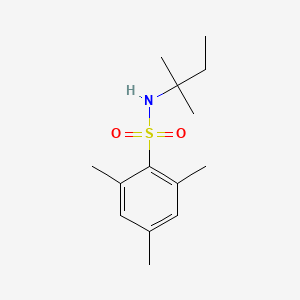
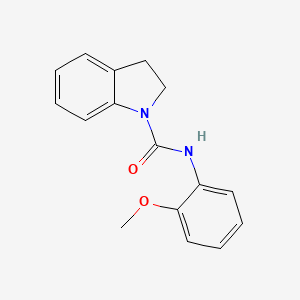
![N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5739330.png)
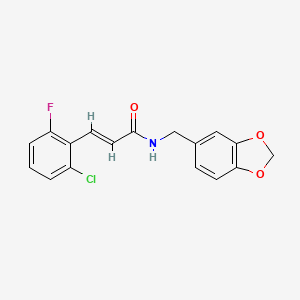
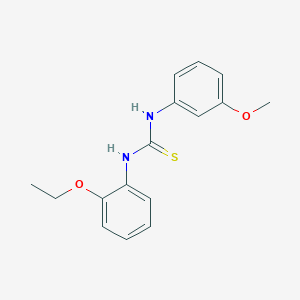
![7-[4-(tert-butoxycarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B5739352.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)
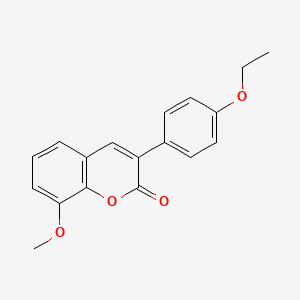
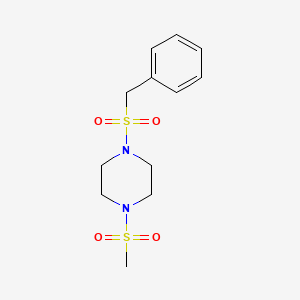
![N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5739374.png)
